molecular formula C25H28N4 B10878198 9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole

9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole

Cat. No.: B10878198
M. Wt: 384.5 g/mol
InChI Key: YBYYUVCNKAITEO-UHFFFAOYSA-N
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Description

9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobiphenyl, under acidic conditions.

    Ethylation: The carbazole core is then ethylated using ethyl iodide in the presence of a strong base like potassium carbonate.

    Piperazine Substitution: The ethylated carbazole is reacted with 4-(pyridin-3-ylmethyl)piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce nitro groups or carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can inhibit the activity of the target enzyme or receptor, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Pyrazinamide: An anti-tubercular agent with a similar piperazine moiety.

Uniqueness

9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole is unique due to its specific structural features, such as the combination of a carbazole core with a piperazine and pyridine moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H28N4

Molecular Weight

384.5 g/mol

IUPAC Name

9-ethyl-3-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]carbazole

InChI

InChI=1S/C25H28N4/c1-2-29-24-8-4-3-7-22(24)23-16-20(9-10-25(23)29)18-27-12-14-28(15-13-27)19-21-6-5-11-26-17-21/h3-11,16-17H,2,12-15,18-19H2,1H3

InChI Key

YBYYUVCNKAITEO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CN=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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